REACTION_SMILES
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[ClH:15].[NH2:16][OH:17].[n:1]1[c:2]([CH2:7][N:8]2[CH2:9][CH2:10][C:11](=[O:14])[CH2:12][CH2:13]2)[cH:3][cH:4][cH:5][cH:6]1>>[n:1]1[c:2]([CH2:7][N:8]2[CH2:9][CH2:10][C:11](=[N:16][OH:17])[CH2:12][CH2:13]2)[cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCN(Cc2ccccn2)CC1
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Name
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Type
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product
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Smiles
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ON=C1CCN(Cc2ccccn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |